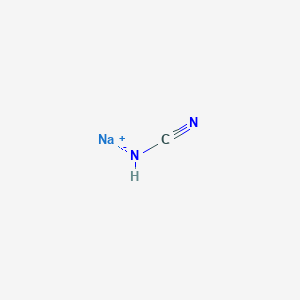

Sodium hydrogencyanamide

描述

Sodium hydrogencyanamide (CAS: 17292-62-5), also known as sodium cyanamide, is an inorganic compound with the molecular formula CHN₂Na and a molecular weight of 64.02 g/mol . It is characterized by a high melting point (>360°C) and boiling point (258.5°C at 760 mmHg), with a flashpoint of 1.2°C . Industrially, it is synthesized from calcium cyanamide (CaCN₂) via reaction with sodium hydroxide or sodium sulfate .

准备方法

Synthesis via Calcium Cyanamide and Sodium Hydroxide

The reaction between calcium cyanamide (CaCN₂) and sodium hydroxide (NaOH) is a classical route for producing sodium hydrogencyanamide. The process proceeds as follows:

2 + 2\text{NaOH} \rightarrow \text{Na}2\text{CN}2 + \text{Ca(OH)}2

Key parameters include:

-

Product Isolation : Filtration to remove calcium hydroxide precipitates, followed by vacuum concentration .

Industrial Adaptation :

In large-scale production, sodium sulfate (Na₂SO₄) replaces NaOH to reduce costs. The reaction with lime nitrogen (CaCN₂) generates this compound and sodium hydrogen sulfate (NaHSO₄) :

2 + \text{Na}2\text{SO}4 + 2\text{H}2\text{O} \rightarrow \text{NaHCN}2 + \text{NaHSO}4 + \text{Ca(OH)}_2

Post-synthesis, the mixture is filtered to remove Ca(OH)₂, and the filtrate is neutralized with HCl to yield cyanamide (NH₂CN) .

Spray Drying of Aqueous Cyanamide and Sodium Hydroxide

A patent by Drechsel et al. (US4714602A) details an industrial method using spray drying :

-

Reaction : Cyanamide (NH₂CN) reacts with NaOH in aqueous solution:

2\text{CN} + \text{NaOH} \rightarrow \text{NaHCN}2 + \text{H}_2\text{O}

-

Concentration : The solution is fed into a spray drier with inlet temperatures of 110–200°C and outlet temperatures of 40–120°C .

-

Product Characteristics : The resulting powder has 82–94% purity and 1–3% residual moisture .

Advantages :

-

Avoids decomposition of NaHCN₂ by rapid drying.

-

Yields free-flowing powder suitable for storage and transport .

Data Table 1 : Spray Drying Conditions and Outcomes

| Parameter | Range | Impact on Product |

|---|---|---|

| Inlet Temperature | 110–200°C | Prevents thermal degradation |

| Outlet Temperature | 40–120°C | Maintains powder stability |

| Heating Gas | CO₂-free air or N₂ | Minimizes Na₂CO₃ formation |

| Residual Moisture | 1–3% | Enhances shelf life |

Neutralization of Sodium Hydrogen Cyanamide with Hydrochloric Acid

This method converts sodium hydrogen cyanamide to cyanamide, which is then purified :

-

Neutralization :

2 + \text{HCl} \rightarrow \text{NH}2\text{CN} + \text{NaCl}

Industrial Challenges :

-

Requires precise pH control (4.5–6.0) to avoid over-acidification .

-

Sodium chloride byproduct necessitates additional filtration steps .

Radiolytic Synthesis from Hydrogen Cyanide

Although less common, radiolysis of hydrogen cyanide (HCN) in the presence of NaCl generates cyanogen chloride (ClCN), which reacts with ammonia to form cyanamide :

3} \text{NH}2\text{CN}

Limitations :

Comparative Analysis of Methods

Data Table 2 : Efficiency and Scalability of Synthesis Routes

| Method | Scale | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| CaCN₂ + NaOH | Industrial | 75–85 | 85–90 | Moderate |

| Spray Drying | Industrial | 82–94 | 90–94 | High |

| Neutralization | Laboratory | 70–85 | 90–95 | Low |

| Radiolysis | Laboratory | 20–30 | 60–70 | Very Low |

Industrial Purification Techniques

Post-synthesis purification is critical for applications requiring high-purity NaHCN₂:

化学反应分析

Types of Reactions: Sodium hydrogencyanamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sodium cyanate.

Reduction: It can be reduced to form sodium amide.

Substitution: this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Reduction: Sodium metal or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Sodium cyanate (NaOCN)

Reduction: Sodium amide (NaNH2)

Substitution: Various substituted cyanamides depending on the electrophile used.

科学研究应用

Agricultural Applications

Sodium hydrogencyanamide is primarily utilized in agriculture to enhance the growth and yield of various crops. The compound is effective in breaking dormancy in fruit trees and promoting flowering, which can lead to earlier harvests.

Bud Dormancy Release

Research indicates that this compound facilitates the release of bud dormancy in several perennial species, including:

- Peach (Prunus persica)

- Apple

- Grapevine

- Sweet Cherry

In these species, the application of this compound has been shown to affect gene expression related to floral regulation and antioxidant metabolism, thereby inducing bud break at controlled times .

Table 1: Effects of this compound on Bud Dormancy Release

| Crop Type | Application Rate | Observed Effects |

|---|---|---|

| Peach | 2% | Enhanced bud break and flowering |

| Apple | Varies | Increased fruit yield |

| Grapevine | Varies | Earlier flowering and harvest |

| Sweet Cherry | 2% | Improved timing of harvest |

Mechanistic Insights

The mechanism by which this compound operates involves the generation of sub-lethal oxidative stress, which triggers physiological changes within the plant. Studies have demonstrated that treatment with this compound leads to increased levels of hydrogen peroxide and alterations in phytohormone levels, including a decrease in abscisic acid (ABA) and an increase in ethylene production .

Toxicological Studies

While this compound has beneficial applications, it is also associated with toxicity risks. Case studies highlight instances of poisoning from accidental or intentional ingestion.

Case Study: Acute Poisoning Incidents

A notable case involved a young male who ingested a significant amount of this compound (DORMEX®) with suicidal intent. Despite intensive care management, the patient succumbed due to severe metabolic acidosis and shock . This underscores the need for caution when handling this compound.

Table 2: Summary of Poisoning Cases Related to this compound

| Case Study Reference | Patient Outcome | Symptoms Observed |

|---|---|---|

| Fatal | Stupor, hypotension, metabolic acidosis | |

| Fatal | Severe vomiting, shock | |

| Fully recovered | Flushing, nausea, dyspnoea |

Research and Development

Ongoing research continues to explore new formulations and applications for this compound. Recent studies have focused on developing solid formulations that enhance its herbicidal properties against common crop weeds . These advancements aim to improve agricultural efficiency while minimizing environmental impact.

作用机制

The mechanism of action of sodium cyanamide involves its ability to inhibit certain enzymes. For example, in the treatment of alcoholism, sodium cyanamide inhibits aldehyde dehydrogenase, leading to the accumulation of acetaldehyde in the body. This results in unpleasant symptoms when alcohol is consumed, thereby discouraging alcohol intake .

相似化合物的比较

Structural and Functional Differences

Toxicity Profiles

- This compound : Causes hepatotoxicity and disulfiram-like syndrome upon prolonged exposure .

- Sodium Cyanide (NaCN) : Rapidly lethal via inhibition of cytochrome c oxidase .

- Calcium Cyanamide : Low acute toxicity but irritant to mucous membranes .

Industrial and Agricultural Roles

- This compound : Specialized in bud break induction and pharmaceutical intermediates.

- Sodium Cyanide : Critical in gold mining but heavily regulated due to environmental risks .

- Sodium Dicyanamide : Niche use in high-temperature trimerization reactions for melamine production .

Research Findings and Data

- Antiproliferative Activity : Guanidine derivatives synthesized from this compound (e.g., compounds 12 and 15) showed superior cytotoxicity against Colo 205 and Colo 320 cancer cells compared to cisplatin .

- Thermal Behavior : Sodium dicyanamide trimerizes to trisodium tricyanmelaminate at high temperatures, a reaction absent in this compound .

- Environmental Impact : Sodium cyanide poses significant ecological risks, whereas this compound’s degradation products (e.g., urea) are less hazardous .

生物活性

Sodium hydrogencyanamide, commonly known as hydrogen cyanamide, is a compound extensively used in agriculture, particularly as a plant growth regulator. Its primary application is to break dormancy in perennial crops, facilitating earlier flowering and fruiting. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on plant physiology, and relevant case studies.

Hydrogen cyanamide acts primarily by inducing oxidative stress in plant tissues, which triggers various physiological responses that lead to the release from dormancy. The key mechanisms include:

- Reactive Oxygen Species (ROS) Production : Treatment with hydrogen cyanamide results in a rapid accumulation of ROS, which plays a crucial role in signaling pathways associated with dormancy release. Studies have shown that higher levels of hydrogen peroxide (H₂O₂) and nitric oxide (NO) correlate with increased budbreak rates in grapevines treated with hydrogen cyanamide compared to controls .

- Phytohormonal Changes : The application of hydrogen cyanamide alters the levels of several phytohormones. For instance, it has been observed to decrease abscisic acid (ABA) levels while increasing cytokinin and ethylene levels, which are essential for promoting growth and development .

- Gene Expression Modulation : Transcriptomic analyses reveal that hydrogen cyanamide treatment leads to significant changes in gene expression related to bud development and stress responses. Key pathways affected include those related to jasmonates and cytokinins .

Effects on Plant Physiology

Hydrogen cyanamide has been shown to have various effects on plant physiology:

- Bud Dormancy Release : In perennial species such as grapevines, peach, and apple trees, hydrogen cyanamide effectively breaks dormancy, allowing for synchronized flowering and fruiting. For example, grapevine buds treated with hydrogen cyanamide showed budbreak rates of up to 95% compared to 0% in untreated controls .

- Antioxidant Activity : The compound influences antioxidant metabolism by increasing the ratio of reduced to oxidized glutathione and elevating proline levels, which are vital for stress tolerance .

- Impact on Yield : By controlling the timing of budbreak, hydrogen cyanamide can lead to improved yields in economically important crops like sweet cherries and grapes, where timely harvest is crucial .

Case Study 1: Grape Bud Dormancy

A study conducted on grapevines demonstrated that treatment with 12.5 mM hydrogen cyanamide significantly enhanced budbreak rates compared to control groups. The study utilized microarray analysis to assess gene expression changes post-treatment, revealing that the combined treatment of pruning and hydrogen cyanamide resulted in the highest expression alteration among treatments .

| Treatment | Budbreak Rate (%) |

|---|---|

| Control | 0 |

| Pruning | 33 |

| Hydrogen Cyanamide | 53 |

| Pruning + Hydrogen Cyanamide | 95 |

Case Study 2: Acute Poisoning Incident

Despite its agricultural benefits, this compound poses risks if misused. A case report documented acute poisoning from ingestion of hydrogen cyanamide, leading to severe metabolic acidosis and shock. This incident highlights the importance of safety measures when handling this compound .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing sodium hydrogencyanamide, and how can purity be validated?

this compound (CHN₂Na) is typically synthesized by reacting cyanamide with sodium hydroxide under controlled stoichiometric conditions. To ensure purity, researchers should employ:

- Titration (e.g., acid-base titration to quantify residual NaOH).

- Spectroscopic techniques (e.g., FT-IR to confirm functional groups like –CN and –NH₂).

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns .

- Elemental analysis to verify stoichiometric ratios of C, H, N, and Na .

Q. Which analytical techniques are most effective for characterizing this compound in solution-phase studies?

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 200–220 nm) to quantify dissolved species.

- Nuclear Magnetic Resonance (NMR) (¹³C and ¹⁵N isotopes) to track structural changes in aqueous environments.

- pH-dependent solubility assays to evaluate stability across biological or environmental conditions .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

- Use glove boxes or fume hoods to prevent inhalation/contact.

- Implement PPE protocols : nitrile gloves, lab coats, and safety goggles.

- Establish emergency protocols : immediate rinsing with water for skin/eye exposure and neutralization of spills with weak acids (e.g., acetic acid) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in plant growth regulation?

- Controlled hydroponic studies with variable concentrations (e.g., 0.1–10 mM) to assess dose-dependent effects on germination rates.

- Transcriptomic analysis (RNA sequencing) to identify gene expression changes in model plants (e.g., Arabidopsis thaliana).

- Comparative studies with alternative growth regulators (e.g., gibberellins) to evaluate efficacy and mechanistic differences .

Q. How can contradictory findings in this compound toxicity studies be resolved?

- Conduct systematic reviews/meta-analyses to identify confounding variables (e.g., species-specific metabolic pathways).

- Use in vitro hepatocyte models to isolate cytotoxic mechanisms (e.g., oxidative stress markers like glutathione depletion) .

- Validate findings via cross-laboratory reproducibility studies with standardized protocols (e.g., ISO 10993 for biocompatibility testing) .

Q. What novel applications of this compound are emerging in synthetic chemistry?

- Explore its use as a nitrogen donor in heterocyclic compound synthesis (e.g., triazoles or tetrazoles) via [2+3] cycloaddition reactions.

- Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and selectivity .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Apply Density Functional Theory (DFT) to simulate reaction pathways (e.g., nucleophilic attack at the cyanamide group).

- Validate models with experimental kinetic data (e.g., Arrhenius plots for decomposition rates) .

Q. Methodological Resources

- Data Analysis : Use tools like R or Python for dose-response curve fitting and ANOVA to compare treatment groups .

- Literature Review : Prioritize primary sources from databases like PubMed or SciFinder, avoiding non-peer-reviewed platforms .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and toxicity testing in biological studies .

属性

IUPAC Name |

sodium;cyanoazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGFNBBAVRKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHN2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051791 | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.022 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17292-62-5 | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017292625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。